![molecular formula C22H25N7O2 B10985434 N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985434.png)
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, a pyridine ring, and an oxadiazole moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps, starting with the preparation of the benzimidazole core. This is followed by the introduction of the dimethylamino propyl group and the subsequent coupling with the pyridine and oxadiazole moieties. Common reagents used in these reactions include dimethylamine, pyridine-4-carboxylic acid, and various coupling agents such as EDCI or DCC. The reaction conditions often involve refluxing in solvents like dichloromethane or acetonitrile, with purification steps including column chromatography and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and oxadiazole groups are susceptible to hydrolysis under acidic or basic conditions:
Hydrolysis of the amide bond yields 1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine (PubChem CID: 50850944) , while oxadiazole cleavage produces intermediates useful for further functionalization.
Alkylation and Acylation
The dimethylamino group and benzimidazole nitrogen participate in alkylation/acylation:
Alkylation at the benzimidazole nitrogen improves solubility, while acylation modifies pharmacokinetic properties.
Nucleophilic Substitution
The pyridinyl and oxadiazole rings undergo substitution reactions:
Halogenation introduces electrophilic sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while Grignard addition diversifies the oxadiazole scaffold.
Cyclization and Ring Formation
The compound serves as a precursor for synthesizing fused heterocycles:
Cyclization reactions enhance structural complexity, often correlating with improved target affinity.
Redox Reactions
The pyridinyl and benzimidazole groups participate in redox processes:
Reaction | Reagents | Outcome |
---|---|---|
Pyridine N-oxidation | mCPBA, CH2Cl2, 25°C | Pyridine N-oxide derivative |
Benzimidazole reduction | H2 (1 atm), Pd/C, EtOH | Dihydrobenzimidazole analog |
N-Oxidation modifies electronic properties, while reduction alters aromaticity and binding modes.
Comparative Reactivity of Structural Analogs
Key differences in reactivity between the compound and analogs:
Analog Structure | Reactivity Profile |
---|---|
Benzimidazole-indole hybrids | Higher susceptibility to electrophilic substitution at indole C-3 |
Benzimidazole-pyrimidine derivatives | Enhanced stability toward hydrolysis due to pyrimidine’s electron-deficient nature |
The dual benzimidazole-oxadiazole system in the target compound enables unique reactivity not observed in simpler analogs.
Synthetic Challenges and Optimization
Key challenges in handling reactions of this compound include:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H25N7O2
- Molecular Weight : 419.5 g/mol
- CAS Number : 1574363-15-7
The structure integrates a benzimidazole core and a pyridinyl oxadiazole moiety, which contribute to its biological activity. The unique combination of these structural elements enhances its potential as a therapeutic agent.
Antidepressant Activity
Research indicates that compounds similar to N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide may interact with serotonin transporters (SERT) and norepinephrine transporters (NET), which are critical targets for antidepressant drugs. Binding assays have shown that modifications to the benzimidazole structure can influence binding affinity and selectivity towards these transporters .
Anticancer Properties
The compound's structural characteristics suggest potential applications in oncology. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar frameworks have been investigated for their efficacy against non-small cell lung cancer and triple-negative breast cancer .
Neurological Disorders
Given its interaction profile with neurotransmitter systems, there is potential for this compound in treating neurological disorders. Its ability to cross the blood-brain barrier could allow it to modulate neurochemical pathways involved in conditions such as depression and anxiety .
Case Study 1: Antidepressant Efficacy
A study evaluated the binding affinity of several benzimidazole derivatives at SERT and NET using radioligand assays. Results indicated that certain analogs showed significant displacement of radioligands at concentrations as low as 10 µM, suggesting their potential as antidepressants .
Case Study 2: Antitumor Activity
In vitro studies demonstrated that benzimidazole-based compounds exhibited cytotoxic effects on breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of intrinsic pathways involving caspase enzymes .
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
Uniqueness
This compound is unique due to its combination of benzimidazole, pyridine, and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide, a complex organic compound, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant case studies.
Structural Characteristics
The compound's structure includes:
- Benzimidazole moiety : Known for various biological activities.
- Pyridinyl oxadiazole : Associated with antimicrobial and anticancer properties.
Molecular Formula : C22H25N7O2
Molecular Weight : 419.5 g/mol
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 5.85 | Induction of apoptosis |
A549 (lung cancer) | 4.53 | Inhibition of cell proliferation |
The compound's mechanism involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 10 µg/mL |
Bacillus subtilis | 15 µg/mL |
These results suggest the compound could serve as a basis for developing new antimicrobial therapies .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. The ability to modulate these pathways indicates potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
-
In vitro Evaluation :
A study conducted on multicellular spheroids demonstrated that the compound effectively inhibited tumor growth in a three-dimensional model, indicating its potential efficacy in more complex biological systems . -
Mechanistic Studies :
Molecular docking studies revealed that the compound interacts with specific targets within cancer cells, potentially disrupting critical signaling pathways involved in cell survival and proliferation . -
Toxicological Assessment :
Initial toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in preliminary animal studies .
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzimidazole core.
- Coupling with the pyridinyl oxadiazole moiety.
This complex synthetic pathway highlights the challenges and innovations in creating bioactive compounds with potential therapeutic applications.
Q & A
Q. Basic: What are the common synthetic routes for preparing this compound?
Methodological Answer:
The compound can be synthesized via multi-step reactions involving:
Benzimidazole Core Formation: Alkylation of a benzimidazole precursor (e.g., 5-nitro-1H-benzimidazole) with 3-(dimethylamino)propyl chloride under basic conditions (K₂CO₃/DMF) to introduce the dimethylaminopropyl side chain .
Oxadiazole Ring Construction: Cyclization of a thioamide intermediate with hydroxylamine or via a [3+2] cycloaddition between a nitrile and an acylhydrazide to form the 1,2,4-oxadiazole moiety .
Propanamide Linkage: Coupling the oxadiazole-containing fragment with the benzimidazole derivative using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
Key Characterization:
- NMR Spectroscopy: Confirm regiochemistry of the oxadiazole ring (distinct ¹³C shifts at ~168-170 ppm for C-2 and C-5) .
- HRMS: Validate molecular ion peaks with <2 ppm error .
Q. Advanced: How can reaction conditions be optimized to minimize byproducts during oxadiazole formation?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, stoichiometry of nitrile/hydroxylamine, solvent polarity). For example, a central composite design (CCD) can identify optimal conditions for cyclization yield .
- In Situ Monitoring: Employ FT-IR or HPLC to track nitrile consumption and detect intermediates (e.g., acylhydrazide) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency, while additives like pyridine reduce acid-mediated side reactions .
Data Contradiction Note:
Contradictory reports on oxadiazole stability in acidic media necessitate pH control during workup (neutralization before extraction) .
Q. Basic: Which spectroscopic techniques are critical for confirming the structure?
Methodological Answer:
- ¹H/¹³C NMR: Assign protons on the pyridyl (δ 8.5-8.7 ppm) and benzimidazole (δ 7.5-8.0 ppm) rings. The oxadiazole C-5 carbon appears at ~170 ppm .
- 2D NMR (HSQC/HMBC): Resolve overlapping signals; HMBC correlations confirm connectivity between the propanamide linker and oxadiazole .
- X-ray Crystallography: Resolve ambiguous stereochemistry (e.g., torsion angles in the propanamide chain) using SHELXL refinement .
Q. Advanced: How can computational methods guide SAR studies for this compound?
Methodological Answer:
- Molecular Docking: Predict binding modes to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Focus on the oxadiazole’s hydrogen-bond acceptor capacity .
- QSAR Models: Train models on analogs with varied substituents (e.g., pyridyl vs. phenyl groups) to correlate logP, polar surface area, and bioactivity .
- MD Simulations: Assess conformational stability of the propanamide linker in aqueous vs. lipid bilayer environments .
Data Limitation:
Docking accuracy depends on receptor flexibility; ensemble docking or induced-fit protocols are recommended .
Q. Basic: How is solubility assessed for in vitro assays?
Methodological Answer:
- Shake-Flask Method: Dissolve the compound in PBS (pH 7.4) or DMSO, quantify via UV-Vis at λmax (~280 nm for benzimidazole) .
- HPLC-UV: Use a C18 column with acetonitrile/water gradients to measure solubility limits (detection at 254 nm) .
Advanced Note:
For low-solubility batches, nanoformulation (e.g., liposomes) or co-solvent systems (PEG 400/water) improve bioavailability .
Q. Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare assay conditions (e.g., cell lines, incubation times) using tools like PRISM. For example, CB2 receptor affinity may vary due to radioligand choice (³H-CP55940 vs. ³H-WIN55212) .
- Orthogonal Assays: Validate target engagement via SPR (binding kinetics) and functional assays (cAMP inhibition) .
- Statistical Validation: Apply ANOVA to assess batch-to-batch variability or outlier removal via Grubbs’ test .
Q. Basic: What experimental design principles apply to dose-response studies?
Methodological Answer:
- Logarithmic Dilution Series: Test 8-10 concentrations spanning 0.1 nM–100 μM to capture EC50/IC50 values .
- Controls: Include vehicle (DMSO ≤0.1%) and reference compounds (e.g., known kinase inhibitors for enzymatic assays) .
- Replicates: Triplicate measurements per dose to calculate SEM and assess reproducibility .
Q. Advanced: How to address low crystallinity in X-ray structure determination?
Methodological Answer:
- Crystal Engineering: Co-crystallize with fragment ligands (e.g., acetate ions) to improve packing .
- Cryoprotection: Use glycerol or ethylene glycol to reduce radiation damage during data collection .
- Twinned Data: Process using SHELXL’s TWIN/BASF commands with HKLF 5 format .
Q. Basic: What stability tests are recommended for long-term storage?
Methodological Answer:
- Forced Degradation: Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks; monitor via HPLC .
- Lyophilization: Stabilize hygroscopic batches by freeze-drying in sucrose matrix .
Q. Advanced: How to elucidate the metabolic fate of this compound in hepatocyte models?
Methodological Answer:
- LC-HRMS/MS: Identify Phase I/II metabolites using negative/positive ion modes. Key metabolic sites: dimethylaminopropyl (N-demethylation) and oxadiazole (ring cleavage) .
- Isotope Labeling: Synthesize deuterated analogs to track hydroxylation pathways .
- CYP Inhibition Assays: Use recombinant CYP isoforms (3A4, 2D6) to identify metabolic enzymes .
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
InChI |
InChI=1S/C22H25N7O2/c1-28(2)12-3-13-29-15-24-18-14-17(4-5-19(18)29)25-20(30)6-7-21-26-22(27-31-21)16-8-10-23-11-9-16/h4-5,8-11,14-15H,3,6-7,12-13H2,1-2H3,(H,25,30) |
InChI Key |
INWRLXBBEWRQOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCC3=NC(=NO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.